Rhodium(III) chloride trihydrate
Overview
Description
Rhodium(III) chloride trihydrate, with the chemical formula RhCl₃·3H₂O, is a red-brown crystalline solid. It is a hydrated form of rhodium(III) chloride and is commonly used in various chemical applications, particularly in homogeneous catalysis . This compound is known for its stability and solubility in water, making it a valuable reagent in both laboratory and industrial settings .
Mechanism of Action
Rhodium(III) chloride trihydrate, also known as Rhodium chloride trihydrate, is an inorganic compound with the formula RhCl3(H2O)3 . This compound is widely used in homogeneous catalysis, notably for the industrial production of acetic acid and hydroformylation .
Target of Action
The primary targets of this compound are various chemical reactions where it acts as a catalyst. It is used for the direct conversion of methane to acetic acid . It also catalyzes the isomerization of alkenes, the reduction of aromatic rings, the oxidation of alkenes, the hydration of acetylene, and the hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals .
Mode of Action
This compound interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process. For instance, it reacts with acetylacetone to give rhodium acetylacetonate . Aqueous solutions of rhodium trichloride react with ammonia to give the salt pentamminerhodium chloride, [RhCl(NH3)5]Cl2 .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the chemical reactions it catalyzes. For example, in the conversion of methane to acetic acid, this compound facilitates the reaction, altering the pathway to make it more efficient .
Pharmacokinetics
It is known that this compound is soluble in water , which could potentially influence its absorption and distribution in an organism
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. In general, it facilitates chemical reactions, leading to the production of desired products more efficiently .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is known to decompose upon strong heating . Its solubility in water and other solvents can also affect its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Rhodium(III) chloride trihydrate is known to be a catalyst for several biochemical reactions. It plays a role in the isomerization of alkenes, the reduction of aromatic rings, the oxidation of alkenes, the hydration of acetylene, and the hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals
Cellular Effects
It is known that the substance can be absorbed into the body by inhalation of its aerosol and by ingestion . It is severely irritating to the eyes and possibly the respiratory tract
Molecular Mechanism
It is known to react with acetylacetone to give rhodium acetylacetonate . Aqueous solutions of this compound react with ammonia to give the salt pentamminerhodium chloride . These reactions suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
This compound decomposes on heating, producing toxic and corrosive fumes including hydrogen chloride This suggests that the effects of this compound could change over time in laboratory settings, particularly in relation to its stability and degradation
Dosage Effects in Animal Models
It is known to be harmful if swallowed, with an LD50 orally in Rabbit of 753 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(III) chloride trihydrate can be synthesized by reacting rhodium metal with chlorine gas at elevated temperatures (around 250°C). The reaction is as follows: [ 2Rh + 3Cl₂ → 2RhCl₃ ] Alternatively, it can be prepared by treating hydrated rhodium(III) oxide with hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is often produced by the action of hydrochloric acid on hydrated rhodium(III) oxide. The compound can be crystallized from a solution in concentrated hydrochloric acid, which helps remove nitrogen-containing impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often serving as a catalyst in these processes.
Reduction: It can be reduced to rhodium(I) complexes, which are useful in various catalytic applications.
Substitution: The compound can participate in substitution reactions, forming various coordination complexes.
Common Reagents and Conditions:
Ammonia: Reacts with this compound to form pentamminerhodium chloride ([RhCl(NH₃)₅]Cl₂).
Acetylacetone: Forms rhodium acetylacetonate when reacted with this compound.
Major Products:
Rhodium(I) complexes: Formed through reduction reactions.
Coordination complexes: Various complexes formed through substitution reactions with ligands such as ammonia and acetylacetone.
Scientific Research Applications
Rhodium(III) chloride trihydrate is widely used in scientific research due to its versatility and catalytic properties. Some of its applications include:
Biology: Employed in the synthesis of biologically active rhodium complexes.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of acetic acid and other industrial chemicals.
Comparison with Similar Compounds
- Rhodium(III) fluoride
- Rhodium(III) bromide
- Rhodium(III) iodide
- Cobalt(II) chloride
- Iridium(III) chloride
- Ruthenium(III) chloride
- Palladium(II) chloride
Comparison: Rhodium(III) chloride trihydrate is unique due to its high stability and solubility in water, which is not as common in other rhodium halides. Additionally, its ability to form a wide range of coordination complexes makes it particularly valuable in catalysis compared to its counterparts .
Biological Activity
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is an inorganic compound that has garnered attention in various fields, including catalysis and medicinal chemistry. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : RhCl₃·3H₂O
- Molecular Weight : 263.31 g/mol
- Appearance : Dark red hygroscopic crystals
- Solubility : Soluble in water and polar organic solvents
Anticancer Activity
Rhodium(III) complexes, including RhCl₃·3H₂O, have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms:
- DNA Interaction : Rhodium complexes can bind to DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes. This interaction is crucial for their anticancer activity.
- Reactive Oxygen Species (ROS) Generation : The compounds can induce oxidative stress in cancer cells, promoting cell death through apoptotic pathways.
- Enzyme Inhibition : Rhodium complexes have been shown to inhibit key enzymes involved in cancer cell proliferation.
A study by G. M. M. et al. (2020) demonstrated that RhCl₃·3H₂O exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC₅₀ values in the low micromolar range .
Chiral Catalysis
This compound is also recognized for its role as a catalyst in asymmetric synthesis. It is particularly effective in the Michael addition reactions of chiral substrates, enhancing the enantioselectivity of products:
- A notable example involves the use of RhCl₃·3H₂O in the synthesis of chiral amines from prochiral ketones through catalytic hydrogenation, achieving high enantiomeric excess (ee) values .
1. Anticancer Mechanism Exploration
In a study published in Cancer Research, researchers explored the mechanism of action of rhodium complexes on breast cancer cells. The results indicated that treatment with RhCl₃·3H₂O led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage .
Treatment Concentration (µM) | % Apoptosis Induction |
---|---|
1 | 15 |
5 | 30 |
10 | 60 |
2. Chiral Catalysis Efficiency
A research article highlighted the efficiency of RhCl₃·3H₂O as a chiral solvating agent for determining enantiomeric purity in organic compounds. The study reported an average enantiomeric excess of 92% when using this compound in Michael addition reactions .
Reaction Type | Enantiomeric Excess (%) |
---|---|
Michael Addition | 92 |
Hydrogenation | 85 |
Safety and Toxicological Data
While this compound shows promise in biological applications, it is important to consider its safety profile:
Properties
IUPAC Name |
trichlororhodium;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLYVJBCMQFRCB-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Rh](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red deliquescent solid; [ICSC] Dark red odorless crystals; Soluble in water; [BASF MSDS] | |
Record name | Rhodium chloride trihydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21656 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13876-89-6 | |
Record name | Triaquatrichlororhodium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What are the common applications of Rhodium(III) chloride trihydrate in organic synthesis?
A1: this compound acts as a versatile catalyst in various organic reactions. One prominent application is its use in alkene hydrosilylation, where it facilitates the addition of silicon-hydrogen bonds across carbon-carbon double bonds. This reaction is particularly important in synthesizing organosilicon compounds, which are widely used in pharmaceuticals, polymers, and materials science []. Additionally, this compound catalyzes the hydrogen isotope exchange, enabling the incorporation of tritium into organic molecules. This method is particularly valuable for synthesizing radiolabeled compounds used in mechanistic studies and drug discovery [, ].
Q2: Can you provide examples of specific reactions catalyzed by this compound?
A2: Certainly! this compound demonstrates excellent catalytic activity in the allylation of aldehydes []. In this reaction, it promotes the transfer of an allyl group from allyltributyltin to an aldehyde, generating homoallylic alcohols, valuable building blocks in organic synthesis. Furthermore, this compound has shown promise in catalyzing the methanation of carbon dioxide, converting it into methane, a valuable fuel source []. This catalytic activity makes this compound a potential candidate for carbon capture and utilization technologies.
Q3: What are the typical synthetic routes for preparing complexes containing the hexachlororhodate(III) anion using this compound as a starting material?
A4: this compound serves as a common precursor for synthesizing various hexachlororhodate(III) complexes. A typical method involves reacting this compound with the desired cation source in concentrated hydrochloric acid. This approach has been successfully employed to synthesize compounds containing organic cations, such as piperazine-1,4-diium [] and α,ω-diammonioalkane []. The choice of cation can influence the crystal packing and hydrogen-bonding networks within these compounds, impacting their physical and chemical properties.
Q4: Are there any studies investigating the regioselectivity of reactions catalyzed by this compound?
A5: Yes, research indicates that the steric and electronic properties of substrates significantly influence the regioselectivity of this compound -catalyzed reactions. For instance, studies on tritium labeling of toluamides revealed that this compound exhibits remarkable selectivity for the ortho positions (C2 and C6) []. Notably, the methyl group in toluamides remained unreactive. This selectivity suggests a mechanism involving the coordination of the substrate to the rhodium center, highlighting the importance of steric factors in directing the reaction outcome.
Q5: What are the limitations of using this compound as a catalyst?
A6: While this compound is a versatile catalyst, it also presents some limitations. One significant drawback is its relatively high cost compared to other transition metal catalysts. Additionally, achieving high enantioselectivity in asymmetric catalysis using this compound-based systems can be challenging, requiring careful ligand design and optimization of reaction conditions [].
Q6: Are there any known methods for immobilizing this compound on solid supports to enhance its catalytic performance?
A7: Researchers have explored immobilizing this compound on various support materials to improve its catalytic activity and reusability. One study investigated using palm shell activated carbon (PSAC) as a support for a this compound catalyst in CO2 methanation []. The researchers found that the PSAC-supported catalyst exhibited good activity and selectivity for methane production at moderate temperatures, highlighting the potential benefits of catalyst immobilization.
Q7: What analytical techniques are commonly used to characterize this compound and its complexes?
A8: Characterizing this compound and its complexes often involves a combination of analytical techniques. Infrared (IR) spectroscopy provides valuable information about the presence of specific functional groups, such as carbonyl (CO) ligands in rhodium carbonyl complexes []. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 31P NMR, offers insights into the structure and dynamics of rhodium complexes []. Additionally, mass spectrometry helps determine the molecular weight and fragmentation patterns of the compounds. X-ray crystallography can be employed when suitable single crystals are available, providing detailed information about the three-dimensional structure and bonding arrangements within the complexes [, , ].
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